BenchChemオンラインストアへようこそ!

N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-fluorobenzamide

Small-molecule procurement Analytical chemistry Quality control

N-(4-(Benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-fluorobenzamide (CAS 477547-47-0) is a synthetic small-molecule benzamide derivative that integrates a benzo[d][1,3]dioxole moiety, a thiazole ring, and a para-fluorophenyl group within a single chemical entity (molecular formula C₁₇H₁₁FN₂O₃S, molecular weight 342.34 g·mol⁻¹). It belongs to the class of 1,3-thiazol-2-yl substituted benzamides, a privileged scaffold in medicinal chemistry that has been widely explored for kinase inhibition, antimicrobial activity, and quorum sensing modulation.

Molecular Formula C17H11FN2O3S
Molecular Weight 342.34
CAS No. 477547-47-0
Cat. No. B2723320
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-fluorobenzamide
CAS477547-47-0
Molecular FormulaC17H11FN2O3S
Molecular Weight342.34
Structural Identifiers
SMILESC1OC2=C(O1)C=C(C=C2)C3=CSC(=N3)NC(=O)C4=CC=C(C=C4)F
InChIInChI=1S/C17H11FN2O3S/c18-12-4-1-10(2-5-12)16(21)20-17-19-13(8-24-17)11-3-6-14-15(7-11)23-9-22-14/h1-8H,9H2,(H,19,20,21)
InChIKeyWSUYTFDHHXBQEL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-(Benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-fluorobenzamide (CAS 477547-47-0): Structural Identity & Baseline Procurement Specifications


N-(4-(Benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-fluorobenzamide (CAS 477547-47-0) is a synthetic small-molecule benzamide derivative that integrates a benzo[d][1,3]dioxole moiety, a thiazole ring, and a para-fluorophenyl group within a single chemical entity (molecular formula C₁₇H₁₁FN₂O₃S, molecular weight 342.34 g·mol⁻¹) . It belongs to the class of 1,3-thiazol-2-yl substituted benzamides, a privileged scaffold in medicinal chemistry that has been widely explored for kinase inhibition, antimicrobial activity, and quorum sensing modulation [1]. The compound is commercially supplied at ≥95% purity (HPLC) and is intended exclusively for research and development purposes .

Why N-(4-(Benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-fluorobenzamide Cannot Be Interchanged with Close Structural Analogs


The 4-fluorobenzamide substituent is not a passive structural feature; the position of the fluorine atom (para versus meta or ortho) and the electronic nature of the benzamide moiety profoundly influence target binding, metabolic stability, and off-target profiles within the thiazole-benzamide chemotype . Substituting this compound with an unsubstituted benzamide, a 3-fluorobenzamide, or a chlorobenzamide analog—even when the benzo[d][1,3]dioxol-5-yl-thiazole core is preserved—may lead to divergent IC₅₀ values, altered selectivity windows, and different pharmacokinetic properties, as demonstrated across structurally related thiazole-benzamide series in anticancer and anti-inflammatory programs [1]. The quantitative evidence below substantiates why procurement decisions should be compound-specific rather than scaffold-generic.

Quantitative Evidence Guide: N-(4-(Benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-fluorobenzamide vs. Comparators


Chemical Identity & Purity Specification Confirmation

The target compound is supplied as a single, well-defined chemical entity with a confirmed molecular formula of C₁₇H₁₁FN₂O₃S, a molecular weight of 342.34 g·mol⁻¹, and a commercial purity specification of ≥95% (HPLC) . In contrast, the closely related 3-methylbenzamide analog (N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-methylbenzamide; CAS 477547-43-6; MW 338.38 g·mol⁻¹) and the cyclopropanecarboxamide analog (CAS 477547-40-3; MW 288.32 g·mol⁻¹) differ in molecular weight, lipophilicity, and hydrogen-bonding capacity, precluding direct interchangeability in structure-activity relationship (SAR) studies .

Small-molecule procurement Analytical chemistry Quality control

Fluorine Substitution Position: 4-Fluoro vs. 3-Fluoro Benzamide Isomers

The para-fluorine substitution on the benzamide ring of the target compound confers enhanced metabolic stability compared to the meta-fluoro or unsubstituted benzamide analogs. In medicinal chemistry campaigns, 4-fluorobenzamide-containing compounds consistently demonstrate reduced oxidative metabolism relative to 3-fluorobenzamide isomers, owing to the electron-withdrawing effect of the para-fluorine atom that deactivates the aromatic ring toward cytochrome P450-mediated hydroxylation . This property is intrinsic to the 4-fluorobenzamide substructure and cannot be replicated by the 3-fluorobenzamide (CAS 455-37-8) or the chloro-substituted analog (N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-chlorobenzamide) .

Medicinal chemistry Metabolic stability Lead optimization

Benzodioxole-Thiazole Core Pharmacophore: Anticancer Scaffold Validation

The benzo[d][1,3]dioxol-5-yl-thiazole substructure present in the target compound has been validated as a productive pharmacophore in anticancer drug discovery. In a direct study of thiazolyl-pyrazoline derivatives containing the identical benzodioxole moiety, compound C6 (2-(5-(benzo[d][1,3]dioxol-5-yl)-3-(4-bromophenyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-(4-bromophenyl)thiazole) exhibited an IC₅₀ of 0.18 μM against HER-2 kinase and antiproliferative IC₅₀ values of 0.09 μM (MCF-7) and 0.12 μM (B16-F10), comparable to the clinical control Erlotinib [1]. While the target compound's specific IC₅₀ values have not been independently reported, the conserved benzodioxole-thiazole core positions it as a candidate for further kinase profiling and SAR expansion within this validated chemical space.

Kinase inhibition Anticancer agents HER-2 targeting

Thiazole-Benzamide Scaffold as Broad-Spectrum Pharmacological Platform

The N-(thiazol-2-yl)benzamide scaffold, of which the target compound is a direct derivative, has demonstrated promising activity as a quorum sensing inhibitor (QSI) against Pseudomonas aeruginosa. In a systematic evaluation, N-(benzo[d]thiazol-2-yl)benzamide and N-(thiazol-2-yl)benzamide derivatives 3a–h significantly reduced biofilm formation and virulence factor production in P. aeruginosa at concentrations that did not affect bacterial growth, indicating a non-bactericidal, anti-virulence mechanism [1]. The target compound, bearing a 4-fluorobenzamide substituent, occupies a distinct chemical space within this series that has not been explored in the published QSI dataset, representing an opportunity for novel anti-virulence agent discovery.

Quorum sensing inhibition Antimicrobial resistance Biofilm disruption

Optimal Research & Industrial Application Scenarios for N-(4-(Benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-fluorobenzamide


Kinase Inhibitor Hit Expansion & SAR Profiling in Oncology

Based on the validated sub-micromolar anticancer activity of the benzodioxole-thiazole core against HER-2 (IC₅₀ = 0.18 μM) and the antiproliferative potency in MCF-7 (IC₅₀ = 0.09 μM) and B16-F10 (IC₅₀ = 0.12 μM) cell lines [1], this compound is ideally suited as a starting point for systematic SAR studies. The 4-fluorobenzamide substituent can be varied against a panel of kinases to identify selectivity determinants, while the commercially available purity (≥95%) ensures consistent input material for dose-response assays, molecular docking validation, and co-crystallization trials .

Metabolic Stability-Driven Lead Optimization in Drug Discovery

The para-fluorine substitution is a well-precedented strategy for improving the microsomal stability of benzamide-containing drug candidates [1]. Research teams focused on optimizing ADME properties can procure this compound as a reference standard to benchmark the metabolic stability of new analogs against the 4-fluorobenzamide baseline, enabling quantitative structure-metabolism relationship (QSMR) modeling and rational design of backup series with improved pharmacokinetic profiles.

Quorum Sensing Inhibitor Screening for Anti-Virulence Drug Discovery

Given the established QSI activity of the N-(thiazol-2-yl)benzamide scaffold against P. aeruginosa [1], this compound can be deployed in biofilm inhibition and virulence factor (pyocyanin, elastase, rhamnolipid) suppression assays. Its 4-fluorobenzamide moiety differentiates it from previously tested analogs, offering the potential to discover a novel chemotype with enhanced potency or selectivity for LasR/RhlR quorum sensing systems, which is critical for addressing antibiotic-resistant infections [1].

Chemical Probe Development & Target Deconvolution Studies

As a structurally defined, single-entity small molecule with a molecular weight of 342.34 g·mol⁻¹ and compliance with Lipinski's Rule of Five (clogP ≈ 2.72, TPSA = 67.34 Ų) [1], this compound is an attractive starting point for chemical probe development. Its benzodioxole-thiazole core can be functionalized for affinity chromatography or photoaffinity labeling, enabling target identification via chemical proteomics approaches (e.g., pull-down/MS or CETSA). The availability at ≥95% purity minimizes confounding effects from impurities in target engagement experiments.

Quote Request

Request a Quote for N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-fluorobenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.